

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl Biotin

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Compound of Interest

Compound Name: *Methyl biotin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **methyl biotin**, also known as biotin methyl ester. The information presented herein is intended to support research and development activities by providing detailed data on its properties, synthesis, purification, and analysis, along with its biological context.

Core Physicochemical Properties

Methyl biotin is the methyl ester derivative of biotin (Vitamin B7). The esterification of the carboxylic acid group of biotin modifies its polarity and reactivity, making it a useful intermediate in various synthetic and analytical applications.

- IUPAC Name: methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate[1]
- Synonyms: (+)-Biotin methyl ester, D-(+)-Biotin methyl ester, Biotinmethyleneester[1]
- CAS Number: 608-16-2[1]
- Molecular Formula: C₁₁H₁₈N₂O₃S[1]

The key physicochemical properties of **methyl biotin** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	258.34 g/mol	[1] [2]
Exact Mass	258.10381361 Da	[1]
Melting Point	166.5 °C	[3]
Appearance	Fine needles or white solid	[4]
XLogP3-AA	0.7	[1]
Topological Polar Surface Area	92.7 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	5	[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **methyl biotin** are crucial for its application in research.

Methyl biotin is typically synthesized via the esterification of the valeric acid side chain of D-(+)-biotin.

Protocol: Acid-Catalyzed Esterification

This protocol is adapted from a general esterification procedure for biotin.

- Dissolution: Suspend D-(+)-biotin in methanol.
- Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise to the suspension.

- Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base, such as sodium bicarbonate (NaHCO_3), until effervescence ceases.
- Extraction: Remove the methanol under reduced pressure. Extract the resulting residue with an organic solvent like ethyl acetate.
- Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield crude biotin methyl ester.

Alternative Protocol: Using Diazomethane

A historical method for preparing the methyl ester involves reacting the free acid form of biotin in methanol with a diazomethane solution in ether.^[4] This method is effective but requires caution due to the toxic and explosive nature of diazomethane.

Purification is essential to remove unreacted biotin and other impurities.

Protocol: Recrystallization

- Solvent Selection: Dissolve the crude **methyl biotin** in a minimal amount of a hot solvent system, such as a mixture of methanol and diethyl ether.^[4]
- Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to induce crystallization.
- Isolation: Collect the resulting crystals (fine needles) by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold diethyl ether or petroleum ether to remove residual soluble impurities.^[4]
- Drying: Dry the purified crystals under vacuum.

Protocol: Column Chromatography

- Stationary Phase: Prepare a silica gel (SiO_2) column.
- Elution: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute with a suitable solvent system, such as 75% ethyl acetate in petroleum ether, to separate the **methyl biotin** from impurities.[5]
- Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

High-Performance Liquid Chromatography (HPLC) is a common and accurate method for the analysis of biotin and its derivatives.

Protocol: Reversed-Phase HPLC (RP-HPLC)

This is a general method that can be optimized for **methyl biotin**.

- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 μm particle size).[6]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM potassium phosphate, pH 3.0) and an organic solvent like acetonitrile.[7] A typical ratio could be 91.5:8.5 (buffer:acetonitrile).[6]
- Flow Rate: 1.2 mL/min.[6]
- Detection: UV detection at 200 nm.[6]
- Sample Preparation: Dissolve a precisely weighed sample of **methyl biotin** in the mobile phase or a suitable solvent like methanol.[7] Filter the solution through a 0.2 μm filter before injection.
- Injection Volume: 100 μL .[6]
- Column Temperature: 40°C.[6]
- Analysis: The retention time for biotin is typically between 10-12 minutes under these conditions; **methyl biotin**'s retention time will be different due to its increased hydrophobicity

and will need to be determined using a pure standard.[\[6\]](#) Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.

Biological Activity and Signaling Pathways

Methyl biotin is primarily used as a biochemical reagent and an intermediate in the synthesis of biotin derivatives.[\[8\]](#) Its direct biological activity is not as well-documented as that of biotin. It is understood in the context of biotin's metabolic roles.

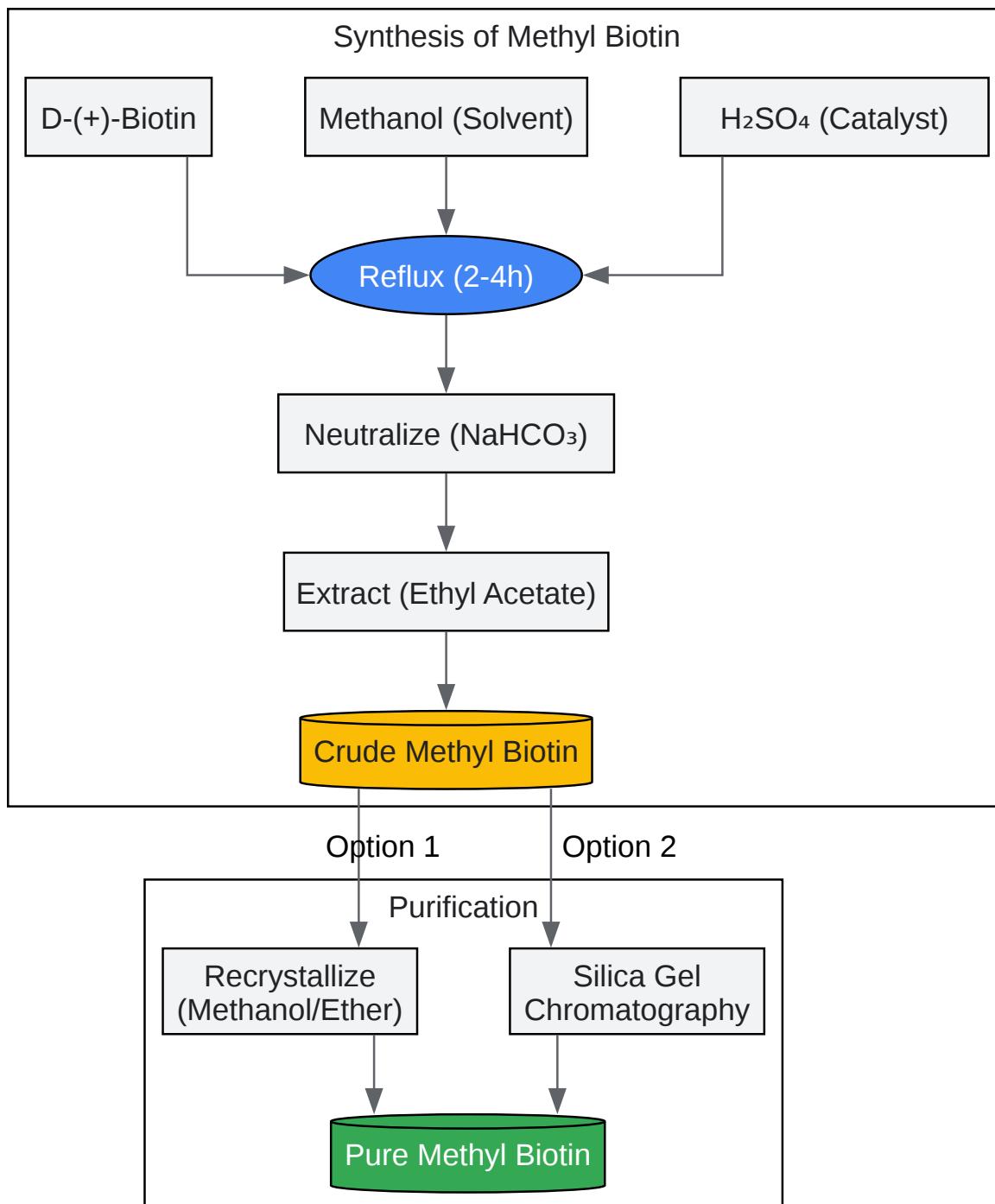
Biotin is an essential cofactor for five mammalian carboxylase enzymes that play critical roles in metabolism:

- Acetyl-CoA Carboxylase 1 & 2 (ACC1, ACC2): Involved in the first committed step of fatty acid synthesis.
- Pyruvate Carboxylase (PC): A crucial enzyme in gluconeogenesis.
- Propionyl-CoA Carboxylase (PCC): Involved in the metabolism of certain amino acids and odd-chain fatty acids.
- Methylcrotonyl-CoA Carboxylase (MCC): Essential for the breakdown of the amino acid leucine.

The covalent attachment of biotin to these enzymes (a process called biotinylation) is necessary for their function.[\[9\]](#) **Methyl biotin**, with its esterified carboxyl group, cannot be attached to these enzymes by holocarboxylase synthetase and thus is not biologically active in this context until hydrolyzed back to biotin.

In some biosynthetic pathways, such as in *E. coli*, a methyl ester intermediate (pimeloyl-ACP methyl ester) is formed and subsequently hydrolyzed as part of the biotin synthesis pathway.
[\[10\]](#)[\[11\]](#)

Visualizations



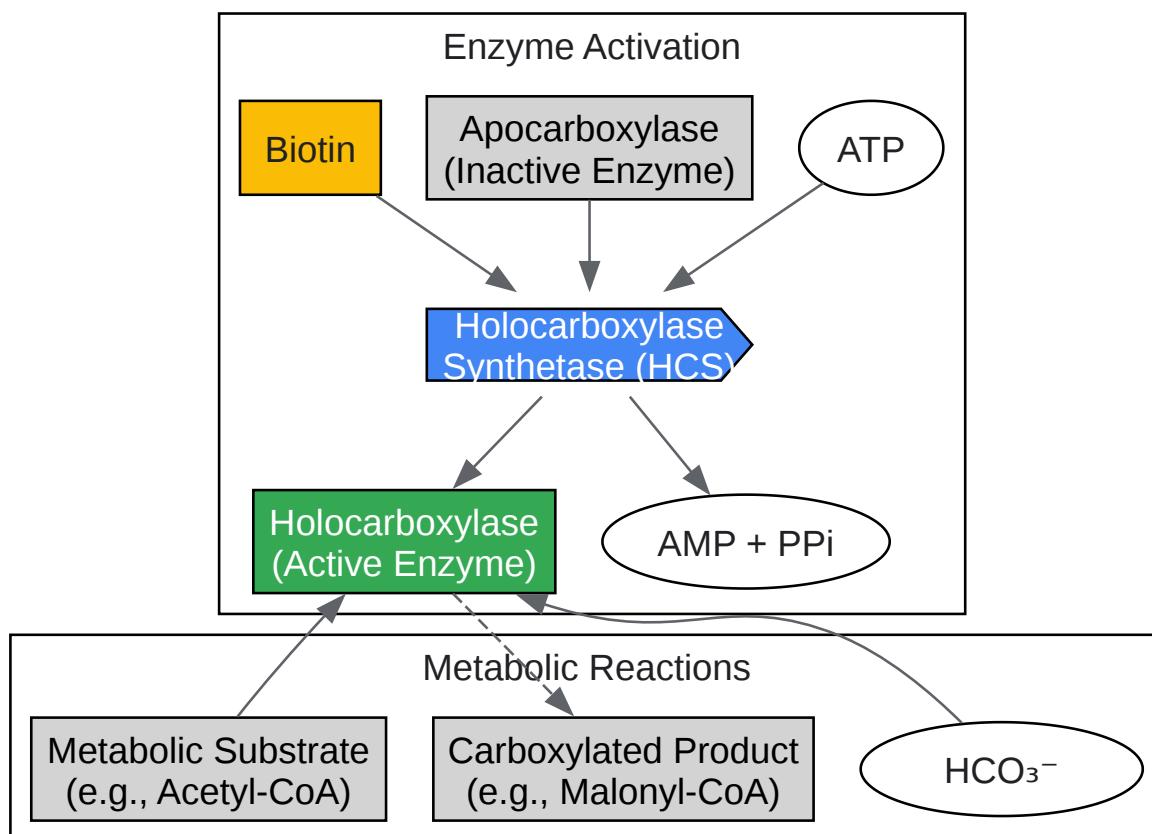
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Caption: Workflow for the synthesis and purification of **methyl biotin**.



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Caption: General workflow for the HPLC analysis of **methyl biotin**.



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Caption: The role of biotin as a cofactor for carboxylase enzymes.

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